molecular formula C11H15NO4 B12788955 1-(Diethoxymethyl)-4-nitrobenzene CAS No. 2403-62-5

1-(Diethoxymethyl)-4-nitrobenzene

Cat. No.: B12788955
CAS No.: 2403-62-5
M. Wt: 225.24 g/mol
InChI Key: YYTLYWWTGUCGSH-UHFFFAOYSA-N
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Description

1-(Diethoxymethyl)-4-nitrobenzene is an organic compound characterized by the presence of a nitro group attached to a benzene ring, along with a diethoxymethyl substituent

Preparation Methods

The synthesis of 1-(Diethoxymethyl)-4-nitrobenzene typically involves the nitration of 1-(Diethoxymethyl)benzene. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds as follows:

    Nitration Reaction:

Industrial production methods may involve continuous flow reactors to ensure better control over reaction conditions and yield optimization.

Chemical Reactions Analysis

1-(Diethoxymethyl)-4-nitrobenzene undergoes various chemical reactions, including:

  • Reduction

      Reagents: Hydrogen gas (H₂), Palladium on carbon (Pd/C) catalyst

      Conditions: Room temperature, atmospheric pressure

      Product: 1-(Diethoxymethyl)-4-aminobenzene

  • Substitution

      Reagents: Sodium hydroxide (NaOH), Ethanol

      Conditions: Reflux

      Product: Substituted benzene derivatives

  • Oxidation

      Reagents: Potassium permanganate (KMnO₄)

      Conditions: Aqueous medium, room temperature

      Product: Carboxylic acid derivatives

Scientific Research Applications

1-(Diethoxymethyl)-4-nitrobenzene has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Materials Science: The compound is used in the development of advanced materials, such as polymers and resins, due to its unique chemical properties.

    Biological Studies: Researchers use it to study the effects of nitrobenzene derivatives on biological systems, including their potential as antimicrobial agents.

    Medicinal Chemistry: It is investigated for its potential therapeutic applications, particularly in the design of novel drugs targeting specific biological pathways.

Mechanism of Action

The mechanism of action of 1-(Diethoxymethyl)-4-nitrobenzene involves its interaction with molecular targets through its nitro group. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components, leading to various biological effects. The compound may also act as an electrophile, participating in nucleophilic substitution reactions with biological nucleophiles.

Comparison with Similar Compounds

1-(Diethoxymethyl)-4-nitrobenzene can be compared with other nitrobenzene derivatives, such as:

    1-(Diethoxymethyl)-4-aminobenzene: Similar in structure but contains an amino group instead of a nitro group, leading to different reactivity and applications.

    1-(Methoxymethyl)-4-nitrobenzene: Contains a methoxymethyl group instead of a diethoxymethyl group, affecting its solubility and reactivity.

    4-Nitrobenzaldehyde: Lacks the diethoxymethyl group, making it more reactive in certain chemical reactions.

The uniqueness of this compound lies in its combination of the diethoxymethyl and nitro groups, which confer distinct chemical properties and reactivity patterns.

Properties

IUPAC Name

1-(diethoxymethyl)-4-nitrobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO4/c1-3-15-11(16-4-2)9-5-7-10(8-6-9)12(13)14/h5-8,11H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYTLYWWTGUCGSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C1=CC=C(C=C1)[N+](=O)[O-])OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10315713
Record name NSC296502
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10315713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.24 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2403-62-5
Record name 1-(Diethoxymethyl)-4-nitrobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2403-62-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 296502
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002403625
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC296502
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=296502
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC296502
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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